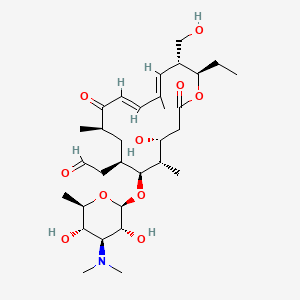
Mycaminosyltylonolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-mycaminosyltylonolide is a macrolide antibiotic that is tylonolide having a beta-D-mycaminosyl residue attached at position 5. It is a macrolide antibiotic, a monosaccharide derivative, an enone and an aldehyde. It derives from a tylactone. It is a conjugate base of a 5-O-mycaminosyltylonolide(1+).
Aplicaciones Científicas De Investigación
Micafungin: A Promising Antifungal Agent
Mycaminosyltylonolide, known as Micafungin (brand names Mycamine, Funguard), is a member of the echinocandin class and has been extensively studied for its antifungal properties. It's primarily used in the treatment and prophylaxis of invasive Candida infections. Research highlights its efficacy and safety profile, especially in pediatric populations and those undergoing hematopoietic stem cell transplantation (HSCT). Micafungin operates by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component in the cell walls of many fungi, showcasing excellent antifungal activity against various Candida species. It's well-tolerated in patients, with minimal drug-drug interactions and rare resistance reports, making it a reliable choice in managing candidemia and invasive candidiasis, or as prophylaxis in high-risk patients (Carter & Keating, 2009), (Cross & Scott, 2008), (Scott, 2012), (Scott, 2017).
Complementary and Alternative Medicine (CAM) in Cardiovascular Disease
While not directly linked to Mycaminosyltylonolide, the realm of complementary and alternative medicine (CAM), which includes various biologically based practices, is gaining traction in treating and managing cardiovascular diseases. These practices, ranging from herbal supplements to unconventional pharmacological therapies, are under scrutiny for their potential benefits and risks, especially regarding interactions with conventional therapies. This growing trend signifies a broader acceptance and integration of alternative therapeutic avenues in mainstream healthcare, emphasizing the need for rigorous clinical trials and informed patient-physician communication (Miller, Liebowitz & Newby, 2004).
Integrative Oncology in Supportive Care
In the field of oncology, particularly in the Middle East, there's a significant integration of CAM with traditional medicine to support cancer care. The use of CAM therapies, including herbal medicine, acupuncture, and mind-body practices, is prevalent and forms the basis for future interdisciplinary research. This integration underscores the holistic approach in supportive care for cancer patients, addressing not just the physical but also the psychological and social facets of health (Ben-Arye et al., 2012).
CAM Use in Cardiovascular Disease Patients
There's a notable prevalence of CAM use among patients with cardiovascular diseases, with usage rates varying significantly. This trend highlights the necessity for healthcare providers to be aware of their patients' CAM use to prevent potential herb-drug interactions and to foster better patient-physician communication. The inclination towards biologically-based therapies signifies a patient-driven shift towards natural and alternative therapeutic options, underlining the need for comprehensive research and informed clinical guidance (Grant et al., 2012).
Propiedades
Número CAS |
61257-02-1 |
|---|---|
Nombre del producto |
Mycaminosyltylonolide |
Fórmula molecular |
C31H51NO10 |
Peso molecular |
597.7 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
Clave InChI |
WGUJDBLMJBJUQU-VKRLOHBMSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO |
Sinónimos |
mycaminosyltylonolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)
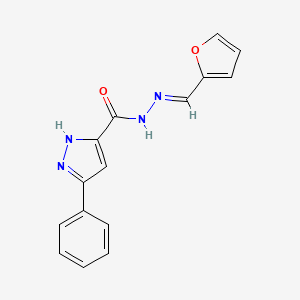
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
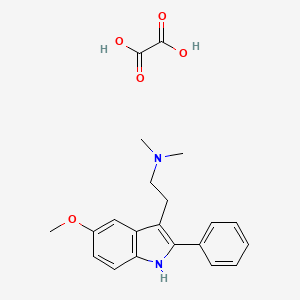
![(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate](/img/structure/B1235268.png)
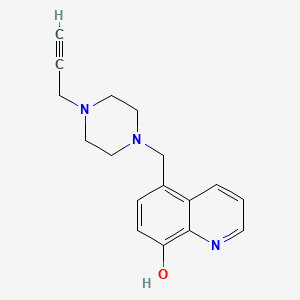
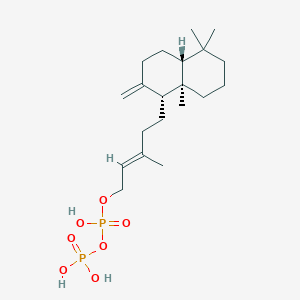
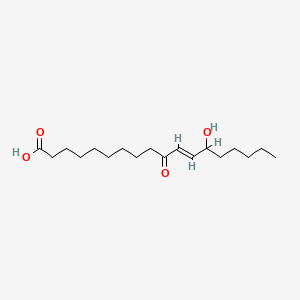
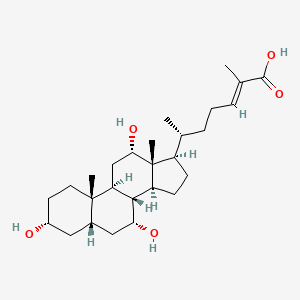
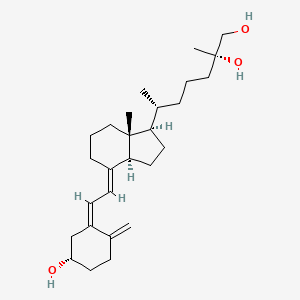
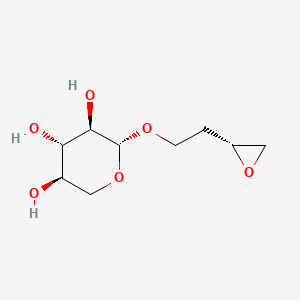
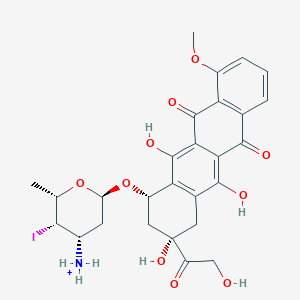
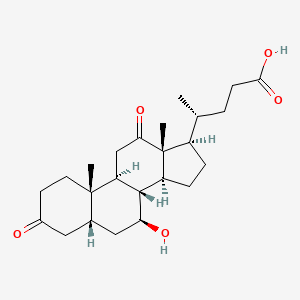
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)